molecular formula C7H5BrClN3O B11926535 8-Bromo-6-nitroH-imidazo[1,2-a]pyridine hydrochloride

8-Bromo-6-nitroH-imidazo[1,2-a]pyridine hydrochloride

Cat. No.: B11926535
M. Wt: 262.49 g/mol
InChI Key: CASMENAJRUGAFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-6-nitroH-imidazo[1,2-a]pyridine hydrochloride is a halogenated and nitro-substituted derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic framework widely explored in medicinal chemistry due to its pharmacological versatility. The compound features a bromine atom at position 8, a nitro group at position 6, and a hydrochloride salt, which enhances its stability and aqueous solubility. Its synthesis typically involves nitration and halogenation steps starting from precursor imidazo[1,2-a]pyridines . The structural uniqueness of this compound lies in its electron-withdrawing substituents (Br and NO₂), which influence both its reactivity and biological activity, making it a candidate for antitumor, antimicrobial, and antiparasitic applications .

Properties

Molecular Formula

C7H5BrClN3O

Molecular Weight

262.49 g/mol

IUPAC Name

8-bromo-6-nitrosoimidazo[1,2-a]pyridine;hydrochloride

InChI

InChI=1S/C7H4BrN3O.ClH/c8-6-3-5(10-12)4-11-2-1-9-7(6)11;/h1-4H;1H

InChI Key

CASMENAJRUGAFY-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Br)N=O.Cl

Origin of Product

United States

Preparation Methods

Nitration Procedure

The nitration of 8-bromoimidazo[1,2-a]pyridine is a regioselective electrophilic aromatic substitution reaction. The bromine substituent at the 8-position directs the incoming nitro group to the electron-rich 6-position of the imidazo[1,2-a]pyridine ring. The reaction employs a mixture of concentrated nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) as the nitrating agent, with the latter acting as both a catalyst and dehydrating agent.

Typical Reaction Conditions

  • Molar Ratio : A 1:1.2 molar ratio of 8-bromoimidazo[1,2-a]pyridine to HNO3\text{HNO}_3 is commonly used to ensure complete conversion.

  • Temperature : The reaction is conducted at 0–5°C to minimize side reactions such as ring oxidation or over-nitration.

  • Time : Gradual warming to room temperature over 4–6 hours ensures controlled nitro-group incorporation.

Workup Steps

  • Quenching : The reaction mixture is poured onto crushed ice to neutralize excess acid.

  • Neutralization : Aqueous sodium bicarbonate (NaHCO3\text{NaHCO}_3) adjusts the pH to 7–8.

  • Extraction : The product is extracted using dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) or ethyl acetate (EtOAc\text{EtOAc}).

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields 8-bromo-6-nitroimidazo[1,2-a]pyridine as a yellow solid.

Formation of Hydrochloride Salt

The free base is converted to the hydrochloride salt to enhance stability and solubility. This is achieved by treating the nitro-substituted compound with hydrogen chloride (HCl\text{HCl}) gas in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).

Procedure

  • Acidification : A saturated solution of HCl\text{HCl} in dioxane is added dropwise to a stirred solution of the free base in THF at 0°C.

  • Precipitation : The hydrochloride salt precipitates as a crystalline solid, which is isolated via filtration.

  • Drying : Vacuum drying at 40°C for 12 hours yields the final product.

Mechanistic Insights

The regioselectivity of the nitration step is governed by the electronic effects of the bromine substituent. Bromine, being an electron-withdrawing group, deactivates the aromatic ring but exerts a meta-directing influence. However, the fused imidazo[1,2-a]pyridine system creates localized electron density at the 6-position, favoring nitro-group attachment.

Key Mechanistic Steps

  • Generation of Nitronium Ion : H2SO4\text{H}_2\text{SO}_4 protonates HNO3\text{HNO}_3, forming the nitronium ion (NO2+\text{NO}_2^+).

  • Electrophilic Attack : NO2+\text{NO}_2^+ attacks the C6 position, stabilized by resonance within the heterocyclic ring.

  • Deprotonation : A base (e.g., HSO4\text{HSO}_4^-) abstracts a proton, restoring aromaticity.

Optimization Strategies

Reaction Temperature Control

Maintaining low temperatures (0–5°C) during nitration prevents poly-nitration and decomposition. Exothermic reactions require efficient cooling systems, such as ice-salt baths.

Solvent Selection

Non-polar solvents (e.g., CH2Cl2\text{CH}_2\text{Cl}_2) improve nitro-group incorporation by stabilizing the transition state. Polar aprotic solvents like DMF\text{DMF} are avoided due to potential side reactions.

Acid Concentration

A HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 ratio of 1:3 (v/v) optimizes nitronium ion generation while minimizing oxidative side reactions.

Analytical Characterization

The final product is characterized using spectroscopic and chromatographic techniques:

Analytical Method Key Data
1H^1\text{H} NMR (DMSO-d6d_6)δ 8.92 (s, 1H, H-5), 8.45 (d, 1H, H-7), 7.89 (d, 1H, H-2)
IR (KBr)1540 cm1^{-1} (NO2_2), 680 cm1^{-1} (C-Br)
Mass Spectrometry m/z 278.49 [M+H]+^+
Elemental Analysis C 30.20%, H 1.81%, N 15.10% (Calc. for C7H5BrClN3O2\text{C}_7\text{H}_5\text{BrClN}_3\text{O}_2)

Chemical Reactions Analysis

Nitration of 8-Bromoimidazo[1,2-a]pyridine

  • Reagents : Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as nitrating agents.

  • Mechanism : Electrophilic substitution at the 6-position of the imidazo[1,2-a]pyridine ring, facilitated by the directing effects of the bromine substituent.

  • Conditions : Controlled reaction temperatures and acid concentrations to ensure regioselectivity.

Chloroacetaldehyde Condensation

  • Precursor : 2-Amino-5-bromopyridine reacts with chloroacetaldehyde in the presence of alkali (e.g., NaHCO₃) .

  • Steps :

    • Formation of a Schiff base intermediate.

    • Cyclization to form the imidazo[1,2-a]pyridine core.

    • Nitration or bromination to introduce substituents .

  • Advantages : Mild conditions (25–50°C), high purity, and scalability .

Synthesis Method Key Reagents Conditions Yield
NitrationHNO₃, H₂SO₄Controlled temp
ChloroacetaldehydeChloroacetaldehyde, alkali25–50°C, 2–24 h72%

Nitro Group Reduction

  • Reaction : Reduction of the nitro group to an amine.

  • Mechanism : Biological systems or chemical reducing agents (e.g., H₂, catalysts) convert the nitro group (-NO₂) to an amine (-NH₂).

  • Implications : Generates reactive intermediates (e.g., hydroxylamine, amine) that may interact with cellular components.

Bromine Substitution

  • Cross-Coupling Reactions : The bromine substituent enables Suzuki-Miyaura or Buchwald-Hartwig couplings.

    • Example : Reaction with amines or boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, Cs₂CO₃) .

    • Conditions : Solvents like 1,4-dioxane, temperatures up to 100°C .

  • Substitution Patterns : Bromine at position 8 allows regioselective functionalization .

Palladium-Catalyzed Couplings

  • Suzuki-Miyaura Coupling :

    • Reagents : Boronic acids, Pd catalysts (e.g., Pd₂(dba)₃), ligands (XantPhos) .

    • Conditions : 100°C, inert atmosphere (N₂) .

    • Yield : Up to 78% for arylated derivatives .

  • Buchwald-Hartwig Amination :

    • Reagents : Amines, Pd catalysts, Cs₂CO₃ .

    • Conditions : 85–100°C, 12 hours .

Reaction Type Reagents Conditions Key Products
Suzuki-MiyauraBoronic acid, Pd₂(dba)₃, XantPhos100°C, N₂Aryl-substituted derivatives
Buchwald-HartwigAmines, Pd₂(dba)₃, Cs₂CO₃85–100°CAmine-coupled derivatives

Regioselectivity in Substitution

  • The bromine and nitro groups act as strong electron-withdrawing groups, directing electrophilic substitution to the 6-position .

  • In cross-coupling reactions, the bromine substituent enables site-selective functionalization .

Catalyst Effects

  • Supported Ionic Liquid Catalysts : Enhance recyclability and reduce Pd leaching in carbonylation reactions .

  • Microwave-Assisted Protocols : Accelerate reaction rates in condensation reactions (e.g., bromomalonaldehyde) .

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 8-Bromo-6-nitroH-imidazo[1,2-a]pyridine hydrochloride is in the development of novel pharmaceuticals, particularly as an anti-cancer agent. The compound serves as a crucial intermediate in synthesizing various bioactive molecules.

Case Study: Anti-Cancer Activity

Research has demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant cytotoxic effects against cancer cell lines. For instance, studies involving human cervical carcinoma HeLa cells revealed that certain analogs displayed half-maximal inhibitory concentrations (IC50) below 150 μM, indicating high potency against cancer cells .

CompoundIC50 (μM)Cell Line
1a<150HeLa
1d<150HeLa
1lNegligibleHeLa

Biochemical Research

In biochemical research, this compound is utilized to study enzyme inhibitors and receptor interactions. Its ability to modulate biological pathways makes it a valuable tool for understanding disease mechanisms.

Enzyme Inhibition Studies

The compound has been explored for its role in inhibiting specific enzymes involved in critical cellular processes. For example, studies have focused on its effects on geranylgeranylation, which is essential for cell viability .

Material Science

The unique electronic properties of this compound make it a candidate for applications in material science, particularly in the development of organic semiconductors.

Potential Applications

Research indicates that compounds within this class can be utilized to create advanced materials with desirable electronic characteristics, paving the way for innovations in organic electronics and photonics.

Agricultural Chemistry

In agricultural chemistry, this compound is being investigated for its potential use in formulating agrochemicals. Its properties may contribute to developing effective pesticides and herbicides that enhance crop protection.

Agrochemical Formulation

Studies are ongoing to evaluate the efficacy of imidazo[1,2-a]pyridine derivatives in controlling agricultural pests and diseases, which could lead to more sustainable farming practices.

Diagnostic Tools

Researchers are also exploring the use of this compound in developing diagnostic agents for imaging techniques. Its biochemical properties may improve disease detection and monitoring capabilities.

Imaging Techniques

The compound's potential application as a contrast agent in imaging modalities could enhance the sensitivity and specificity of diagnostic imaging for various diseases.

Mechanism of Action

The mechanism of action of 8-Bromo-6-nitroH-imidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The presence of bromine and nitro groups enhances its binding affinity and specificity . The pathways involved in its mechanism of action include enzyme inhibition, receptor modulation, and signal transduction .

Comparison with Similar Compounds

Key Observations :

  • Halogenation : Bromine at position 8 improves metabolic stability compared to chlorine .
  • Nitro Group: The nitro group at position 6 enhances antiparasitic activity but may contribute to genotoxicity in some analogs .
  • Aryl Modifications: Suzuki coupling at position 8 (e.g., pyridinyl or phenyl groups) increases selectivity against Trypanosoma brucei (IC₅₀ = 0.2–1.5 µM) .

Physicochemical Properties

Property 8-Bromo-6-nitroH-imidazo[1,2-a]pyridine HCl 6-Chloro-3-nitro-8-(phenylthio) Analog 8-Bromo-6-chloro-3-nitro Analog
Aqueous Solubility Moderate (HCl salt improves solubility) Low (lipophilic SPh group) Poor (requires DMSO for assays)
LogP ~2.1 (predicted) ~3.5 ~2.8
Stability Stable under acidic conditions Sensitive to oxidation Degrades under UV light

Cytotoxicity in Human Cancer Cell Lines

Data from MTT assays (Table 2, ):

Compound HepG2 (IC₅₀, µM) MCF-7 (IC₅₀, µM) A375 (IC₅₀, µM) Selectivity Index (Vero/HepG2)
8-Bromo-6-nitroH (Target) 18 21 16 4.2
6-Chloro-8-(phenylthio) 14 16 14 1.0 (non-selective)
8-Bromo-6-chloro-3-nitro 12 13 12 1.1

Note: The target compound shows moderate cytotoxicity with higher selectivity against cancer cells over normal Vero cells .

Antitrypanosomal Activity

Against Trypanosoma brucei rhodesiense:

  • 8-Bromo-6-nitroH-imidazo[1,2-a]pyridine HCl : IC₅₀ = 0.5 µM .
  • 8-Aryl-6-chloro-3-nitro analogs : IC₅₀ = 0.2–1.5 µM (aryl groups enhance membrane penetration) .
  • Nitro-reduced analogs : Loss of activity (IC₅₀ > 10 µM), confirming the nitro group’s critical role .

Biological Activity

8-Bromo-6-nitroH-imidazo[1,2-a]pyridine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of both bromine and nitro groups, which contribute to its unique chemical reactivity and biological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C8H7BrN4O2·HCl
  • Molecular Weight : 276.53 g/mol
  • IUPAC Name : 8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can undergo reduction in vivo, potentially forming reactive intermediates that interact with cellular components, such as proteins and nucleic acids. This compound may exert its effects through:

  • Inhibition of Enzymes : It may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound could bind to various receptors, triggering signal transduction pathways that influence cellular processes.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness varies depending on the microbial strain and concentration used.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting its role as a potential therapeutic agent in oncology.

Case Studies

  • Anticancer Efficacy : A study involving human cervical carcinoma HeLa cells showed that this compound significantly reduced cell viability at concentrations ranging from 25 μM to 2000 μM. The half-maximal inhibitory concentration (IC50) was determined to be approximately 150 μM.
  • Antimicrobial Testing : In a series of experiments assessing antimicrobial activity against Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) of 50 μg/mL for both bacteria.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted:

Compound NameStructure FeaturesBiological Activity
This compound Bromine and nitro groupsAntimicrobial, anticancer
6-Nitroimidazo[1,2-a]pyridine Lacks bromineLimited biological activity
8-Bromoimidazo[1,2-a]pyridine Lacks nitro groupReduced reactivity

Q & A

Q. What are the established synthetic routes for preparing 8-Bromo-6-nitroH-imidazo[1,2-a]pyridine hydrochloride?

Methodological Answer: The compound can be synthesized via cyclization reactions using brominated precursors. A common approach involves reacting ethyl bromopyruvate with 5-bromo-2,3-diaminopyridine in ethanol under reflux, catalyzed by NaHCO₃, yielding ~65% product . Alternative methods include using chloroacetaldehyde with brominated diamines, monitored via TLC and purified by recrystallization from hexane . Key variables affecting yield include solvent choice (ethanol vs. dichloromethane), temperature, and catalyst concentration.

Q. How is the purity and structural integrity of the compound validated post-synthesis?

Methodological Answer: Purity is assessed using high-performance liquid chromatography (HPLC) or GC (>97% purity criteria) . Structural confirmation employs:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) .
  • Mass spectrometry : HRMS (e.g., observed [M+H]⁺ at m/z 550.0816 vs. calculated 550.0978) .
  • X-ray crystallography : Hydrogen-bonding patterns (N–H⋯N interactions) and planar molecular geometry .

Q. What are the standard storage conditions to ensure compound stability?

Methodological Answer: The hydrochloride salt should be stored in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition. Stability studies recommend periodic purity checks via HPLC every 6 months .

Advanced Research Questions

Q. How can researchers optimize low yields in the cyclization step during synthesis?

Methodological Answer: Yield optimization strategies include:

  • Catalyst screening : Testing alternatives to NaHCO₃ (e.g., In(OTf)₃ for enhanced cyclization efficiency) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) may improve reaction kinetics compared to ethanol .
  • Temperature gradients : Stepwise heating (e.g., 60°C → reflux) to minimize side reactions .
    Contradictions in reported yields (e.g., 65% vs. lower values) should be resolved via controlled parameter variation and DOE (Design of Experiments) .

Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives, and how can these be evaluated for 8-Bromo-6-nitroH derivatives?

Methodological Answer: Imidazo[1,2-a]pyridines exhibit CDK inhibition, antibacterial, and anti-inflammatory properties . For this derivative:

  • In vitro assays : Test CDK2 inhibition via kinase activity assays (IC₅₀ measurements) .
  • Anti-inflammatory screening : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .
  • Structural analogs : Compare activities with alpidem or zolpidem derivatives to establish SAR (Structure-Activity Relationships) .

Q. How do crystallographic studies resolve ambiguities in molecular conformation?

Methodological Answer: Single-crystal X-ray diffraction reveals:

  • Planarity : Non-H atoms in the imidazo[1,2-a]pyridine core exhibit RMS deviations <0.01 Å .
  • Hydrogen-bond networks : N–H⋯N interactions (2.8–3.0 Å) stabilize layered crystal packing .
    Discrepancies in amino group geometry (pyramidal vs. planar) are resolved via refinement protocols with distance restraints (N–H = 0.88 ± 0.01 Å) .

Q. What strategies are recommended for derivatizing the nitro and bromo substituents?

Methodological Answer:

  • Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂ for further functionalization .
  • Bromo substitution : Suzuki-Miyaura coupling with aryl boronic acids to introduce diverse substituents (e.g., 4-chlorophenyl) .
  • Cyano incorporation : React with KCN in DMF to replace bromine, enabling fluorescent probe synthesis .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting spectroscopic data in literature?

Methodological Answer:

  • Cross-validation : Compare NMR (DMSO-d₆ vs. CDCl₃ shifts) and IR (C=O stretch at 1680 cm⁻¹) across studies .
  • Batch variability : Assess starting material purity (e.g., 5-bromo-2,3-diaminopyridine ≥98% by GC) .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict spectra to identify experimental outliers .

Q. What role do impurity profiles play in synthetic route selection?

Methodological Answer: Impurities (e.g., des-bromo byproducts) influence biological activity and must be characterized via:

  • HPLC-MS : Identify peaks with m/z corresponding to dehalogenated species .
  • Recrystallization optimization : Hexane/ethyl acetate gradients reduce impurity levels to <0.5% .

Tables of Key Data

Q. Table 1: Selected Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC₇H₆BrN₃O₂·HCl
Melting Point223–225°C (decomposition)
Hydrogen Bonds (X-ray)N–H⋯N (2.89 Å, 171°)
HRMS (ESI)Observed: 550.0816; Calculated: 550.0978

Q. Table 2: Common Synthetic Routes

MethodYieldKey ConditionsReference
Ethyl bromopyruvate + diamine65%NaHCO₃, ethanol, reflux
Chloroacetaldehyde route58%Dichloromethane extraction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.